molecular formula C₁₂H₁₇BrO₇ B1139881 Acetobromofucose CAS No. 16741-27-8

Acetobromofucose

Katalognummer: B1139881
CAS-Nummer: 16741-27-8
Molekulargewicht: 353.16
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Acetobromofucose serves as an important intermediate in the synthesis of more complex carbohydrates and glycosides. Its bromine substitution at the fucose moiety allows it to participate in various nucleophilic and electrophilic reactions, making it a valuable building block in organic chemistry.

Key Reactions:

  • Glycosylation Reactions: this compound can react with different nucleophiles to form glycosidic bonds, which are essential for constructing oligosaccharides and polysaccharides.
  • Formation of Complex Carbohydrates: The compound's unique reactivity enables the formation of complex carbohydrate structures that could be relevant in drug development and biochemistry.

Biochemical Applications

This compound has potential applications in biochemistry, particularly in the study of carbohydrate interactions and enzyme mechanisms.

Interaction Studies:

  • Nucleophile Reactivity: Research indicates that this compound can interact with various nucleophiles during glycosylation, which helps elucidate mechanisms involved in carbohydrate biosynthesis.
  • Drug Development: Understanding the reactivity of this compound may lead to insights into designing new drugs that target carbohydrate-related pathways, particularly in diseases where fucosylation plays a role.

While specific case studies directly involving this compound are scarce, the following research findings provide insights into its potential applications:

  • Synthesis of Glycosyltransferase Analogues: Studies have demonstrated that glycosyltransferases can utilize analogs like this compound for synthesizing fucosyloligosaccharides, which are crucial in cell signaling and immune responses .
  • Antimicrobial Potential: Although not extensively studied, the structural similarities between this compound and other sugar derivatives suggest potential antimicrobial properties that warrant further investigation .

Biologische Aktivität

Acetobromofucose, a fucose derivative, has garnered attention in biochemical research due to its potential applications in medicinal chemistry and glycoscience. This compound is primarily recognized for its role as a precursor in the synthesis of GDP-fucose, a crucial sugar nucleotide involved in various biological processes, including cell adhesion and signaling.

This compound is characterized by the presence of a bromine atom and an acetyl group on the fucose backbone. Its chemical structure can be represented as follows:

C6H11BrO5\text{C}_6\text{H}_{11}\text{Br}\text{O}_5

This compound is synthesized through bromination and acetylation processes, which modify the fucose structure to enhance its reactivity in biochemical applications.

Synthesis of GDP-Fucose

This compound serves as a key intermediate in the synthesis of GDP-fucose. The hydrolysis of this compound is a critical step that leads to the formation of GDP-fucose, which is essential for glycosylation reactions. Research indicates that the stereospecific hydrolysis of this compound yields β-D-fucose, which can then be utilized by fucosyltransferases in various biological systems .

Role in Cell Adhesion

Fucose and its derivatives, including this compound, play significant roles in cell adhesion processes. Fucosylated glycans are recognized by selectins, a family of cell adhesion molecules that mediate interactions between leukocytes and endothelial cells during immune responses. The incorporation of fucose moieties into glycoproteins enhances their binding affinity to selectins, thereby facilitating cellular communication and migration .

Antimicrobial Potential

Studies have explored the antimicrobial properties of fucosylated compounds. While specific data on this compound's direct antimicrobial activity is limited, its structural analogs have demonstrated potential against various pathogens. For instance, glycosylated diazeniumdiolates derived from fucose have shown efficacy in targeting intracellular parasites like Leishmania major, suggesting that similar compounds could leverage fucosylation for therapeutic effects .

Case Study 1: Synthesis and Utilization

In a study focusing on the synthesis of GDP-fucose analogs, researchers utilized this compound as a starting material. The hydrolysis reaction was optimized to produce high yields of β-D-fucose, which were then employed in enzymatic assays to evaluate their effectiveness as substrates for fucosyltransferases . This study highlighted the importance of this compound in generating biologically relevant fucosylated compounds.

Case Study 2: Cell Adhesion Mechanisms

Another investigation examined the role of fucosylated glycans in mediating cell adhesion through selectin interactions. The study demonstrated that compounds derived from fucose significantly enhanced leukocyte adhesion to endothelial cells under flow conditions. This finding underscores the potential applications of this compound derivatives in developing anti-inflammatory therapies .

Research Findings Summary Table

Research Focus Findings Reference
Synthesis of GDP-FucoseThis compound hydrolysis yields β-D-fucose for enzymatic applications
Cell Adhesion MechanismsFucosylated compounds enhance leukocyte-endothelial interactions via selectins
Antimicrobial ActivityGlycosylated diazeniumdiolates show efficacy against Leishmania major

Eigenschaften

IUPAC Name

[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZQAPSYNYIKSR-BSOOIWJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of acetobromofucose in synthesizing complex carbohydrates, and what types of linkages can be formed?

A1: this compound serves as an activated glycosyl donor in carbohydrate synthesis [, ]. Its structure features a reactive bromine atom, allowing it to participate in glycosylation reactions, forming new glycosidic bonds with hydroxyl groups on acceptor sugar molecules. Specifically, the research demonstrates its use in creating both α- and β-L-fucopyranosyl linkages. For example, this compound reacts with 1,6-anhydro-2,2',3,3',6'-penta-O-benzyl-β-lactose to yield trisaccharide derivatives with either α- or β-L-fucopyranosyl linkages at the 4' position []. This versatility makes this compound a valuable tool for synthesizing a diverse array of fucosylated oligosaccharides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.